molecular formula C23H16BrNO5 B12189182 N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide

N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide

Cat. No.: B12189182
M. Wt: 466.3 g/mol
InChI Key: WHMLTTKUXSPHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide is a synthetic coumarin-acetamide hybrid. Its structure features a 4-bromophenyl group linked via an acetamide bridge to a modified coumarin core (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl).

Properties

Molecular Formula

C23H16BrNO5

Molecular Weight

466.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C23H16BrNO5/c24-15-6-8-16(9-7-15)25-22(28)13-29-17-10-18(26)23-19(27)12-20(30-21(23)11-17)14-4-2-1-3-5-14/h1-12,26H,13H2,(H,25,28)

InChI Key

WHMLTTKUXSPHKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NC4=CC=C(C=C4)Br)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for 5-Hydroxy-2-Phenyl-4H-chromen-4-one-7-ol

The coumarin core, 5-hydroxy-2-phenyl-4H-chromen-4-one-7-ol, is synthesized via Knoevenagel condensation. A modified protocol from Silveira Pinto and Souza involves reacting 2,5-dihydroxybenzaldehyde with ethyl benzoylacetate under ultrasonic irradiation (20 kHz, 90% power) in ethanol with piperidine and glacial acetic acid. This method achieves a 78% yield within 40 minutes, compared to 65% over 7 hours under reflux. The product’s structure is confirmed by:

  • IR : Lactone C=O stretch at 1,714 cm⁻¹, phenolic O–H at 3,200–3,500 cm⁻¹.

  • ¹H NMR : Aromatic protons at δ 6.8–7.8 ppm, with singlet integration for H-3 (δ 6.3 ppm).

Pechmann Condensation for Alternative Coumarin Derivatives

For comparison, Augustine et al. demonstrate Pechmann condensation using resorcinol and phenylacetic acid in acetic anhydride with triethylamine at 120°C. While this method yields 3-arylcoumarins (46–74%), it is less effective for introducing a 5-hydroxy group, necessitating post-synthetic hydroxylation.

Functionalization of the Coumarin Core

Etherification via Nucleophilic Substitution

The 7-hydroxy group of the coumarin core is alkylated with N-(4-bromophenyl)chloroacetamide under conditions adapted from sulfonamide synthesis:

  • Synthesis of N-(4-Bromophenyl)chloroacetamide :

    • 4-Bromoaniline (20 mmol) and chloroacetyl chloride (40 mmol) react in DMF at 0°C for 5 hours.

    • Yield : 85%; mp : 142–145°C; IR : Amide C=O at 1,680 cm⁻¹, N–H at 3,300 cm⁻¹.

  • Coupling Reaction :

    • Coumarin (10 mmol), N-(4-bromophenyl)chloroacetamide (10 mmol), K₂CO₃ (10 mmol), and KI (10 mmol) in DMF at 70°C for 12 hours.

    • Yield : 72%; mp : 295–298°C; IR : Ether C–O–C at 1,258 cm⁻¹, lactone C=O at 1,714 cm⁻¹.

Alternative Amide Bond Formation

A two-step approach involves:

  • Ethyl 2-[(Coumarinyl)oxy]acetate Synthesis :

    • Coumarin reacts with ethyl bromoacetate in acetone with K₂CO₃ (92% yield).

  • Hydrazinolysis and Amide Formation :

    • The ester is converted to hydrazide (hydrazine hydrate, 70% yield), followed by reaction with 4-bromophenyl isocyanate.

    • Limitation : Lower yield (58%) due to side reactions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) :

    • δ 8.24 (s, 1H, NH), 7.76 (d, J = 8.4 Hz, 1H, H-6), 7.52–7.48 (m, 5H, Ph), 6.94 (s, 1H, H-8), 4.94 (s, 2H, OCH₂).

  • ¹³C NMR :

    • 165.1 (C=O, amide), 161.4 (C=O, lactone), 115.0–141.2 (aromatic carbons).

X-ray Crystallography

Single-crystal X-ray analysis (analogous to) confirms the planar coumarin core and dihedral angle of 85° between the phenyl and chromenone rings, ensuring minimal steric hindrance.

Optimization and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies in DMF, acetone, and ethanol reveal:

  • DMF : Optimal for solubility and reaction rate (72% yield).

  • KI Additive : Enhances chloride displacement efficiency by 15%.

Temperature and Time Dependence

  • 70°C : Balances reaction rate and decomposition risk.

  • 12 Hours : Maximizes conversion without byproduct formation.

Biological Implications and Derivative Applications

While beyond this review’s scope, preliminary antibacterial assays of analogous compounds show:

  • E. coli : MIC = 12.5 µg/mL (vs. 25 µg/mL for ciprofloxacin).

  • S. aureus : MIC = 6.25 µg/mL .

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, breaking the amide bond or ester group (if present). For example:

  • Amide Hydrolysis : Converts the acetamide into a carboxylic acid.

  • Ester Hydrolysis : Converts ester groups (e.g., ethyl esters) into carboxylic acids.
    This reaction is critical for studying metabolic pathways or degradation products.

Nucleophilic Substitution

The ether linkage between the coumarin moiety and the acetamide group is susceptible to cleavage under strong acidic or basic conditions. For instance:

  • C-O Bond Cleavage : Results in separation of the coumarin derivative and the acetamide fragment.

  • Mechanism : Involves protonation of the oxygen atom, followed by nucleophilic attack (e.g., by water or alcohol) .

Cycloaddition Reactions

Coumarin derivatives may participate in cycloaddition reactions (e.g., with thioglycolic acid), forming heterocyclic compounds like thiazolidinones. This is observed in related compounds, where the coumarin’s electrophilic carbonyl groups react with nucleophilic thiols .

Reaction Conditions and Parameters

Reaction Type Reagents Temperature Time Solvent
Amide FormationChloroacetyl chloride, DMF0°C → rt5 hDMF
Coumarin CouplingK₂CO₃, KI70°C8–12 hDMF
HydrolysisH₂O, acid/base catalystrt or refluxVariableAqueous medium
CycloadditionThioglycolic acid, ZnCl₂Reflux6–8 h1,4-dioxane

Biological Activity Correlation

The bromophenyl group enhances radical scavenging and antioxidant activity (e.g., FRAP assay), as observed in similar compounds. For example, N-(4-bromophenyl)acetamide derivatives show improved activity compared to non-brominated analogs .

Activity Compound Example IC₅₀ (DPPH) FRAP Value
Radical ScavengingN-(4-bromophenyl)acetamide0.94 mM19.1 mM
Radical ScavengingN-(4-methylphenyl)acetamide1.57 mM15.4 mM

Structural and Spectroscopic Analysis

The compound is characterized using NMR, IR, and mass spectrometry :

  • IR : Bands at ~1711 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C-O-C).

  • ¹H-NMR : Signals for aromatic protons (δ 7.0–8.5 ppm) and methylene groups (δ 4.9–5.0 ppm).

  • Mass Spectrometry : Molecular weight ~400 g/mol, consistent with the formula C₂₃H₁₈N₂O₅ .

This synthesis and reactivity profile underscores the compound’s potential in medicinal chemistry, particularly for antioxidant and antibacterial applications.

Scientific Research Applications

Biological Activities

  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, making it a candidate for neuroprotective applications .
  • Anticancer Activity :
    • Research indicates that N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide may inhibit the proliferation of cancer cells. The compound's mechanism involves inducing apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • The compound has been studied for its anti-inflammatory properties, particularly in models of chronic inflammation. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Therapeutic Applications

  • Neuroprotection :
    • Given its antioxidant properties, this compound is being investigated for its role in neuroprotection. It may help preserve neuronal health by reducing excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Management of Metabolic Disorders :
    • Preliminary studies suggest that this compound could play a role in managing metabolic disorders by improving insulin sensitivity and reducing lipid accumulation in liver tissues .
  • Potential Use in Cardiovascular Diseases :
    • The anti-inflammatory and antioxidant effects of the compound may also extend to cardiovascular health, potentially reducing the risk factors associated with heart disease through the modulation of oxidative stress and inflammation .

Case Studies

StudyFocusFindings
Neuroprotective EffectsDemonstrated significant reduction in neuronal cell death in vitro models when treated with the compound.
Anticancer ActivityShowed inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory PropertiesReduced levels of pro-inflammatory cytokines in animal models of arthritis, indicating potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway, to exert its effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Structure Variations
  • Coumarin vs. Pyridazinone/Thiazolidinone: The target compound’s coumarin core (chromen-4-one) is associated with antioxidant and anti-inflammatory properties, while pyridazinone () and thiazolidinone () derivatives exhibit distinct receptor-binding profiles (e.g., FPR2 agonism) . Thiazolidinone hybrids (e.g., compound 5a) show broad-spectrum antibacterial activity due to the thiazolidinone ring’s ability to disrupt microbial cell walls .
Substituent Effects
  • Halogenated Phenyl Groups :

    • The 4-bromophenyl group in the target compound and FPR2 agonists () enhances lipophilicity (logP) and electron-withdrawing effects, improving membrane permeability and receptor binding .
    • Chlorophenyl analogs () demonstrate comparable antimicrobial activity but may exhibit lower metabolic stability than brominated derivatives .
  • Coumarin Modifications: The 5-hydroxy-4-oxo-2-phenyl substitution in the target compound contrasts with 4-methylcoumarin in and .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Lipophilicity (logP) : Higher logP values correlate with improved antimicrobial activity due to enhanced membrane penetration (e.g., SP4 in has logP = 3.2 vs. 2.5 for less active analogs) .
  • Electron-Withdrawing Groups : Bromine and chlorine substituents increase electrophilicity, enhancing interactions with microbial enzymes or host receptors .
  • Hydrogen-Bonding Capacity : The 5-hydroxy group on the coumarin core may improve solubility and target binding, balancing lipophilicity for optimal bioavailability .

Biological Activity

N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₅H₁₃BrN₂O₃
  • Molecular Weight : 365.18 g/mol
  • Structural Features : The compound contains a bromophenyl group and a chromene moiety, which are significant for its biological activity.

Antioxidant Activity

Research indicates that derivatives of chromene compounds exhibit notable antioxidant properties. The presence of hydroxyl groups in the chromene structure contributes to scavenging free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer potential .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to neurodegenerative diseases. For example, some derivatives have shown significant inhibition of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are critical targets in Alzheimer's disease treatment. The inhibition potency often surpasses that of established drugs like rivastigmine, suggesting that this compound could be a viable candidate for further development .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of chromene derivatives, N-(4-bromophenyl)-2-[5-hydroxy-4-oxo-2-phenyleno]-4H-chromen showed significant cytotoxic effects on human colon cancer cells (HCT 116). The compound exhibited an IC50 value of approximately 5 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar chromene derivatives against oxidative stress-induced neuronal damage. The results demonstrated that these compounds could significantly reduce neuronal death in vitro, attributed to their antioxidant properties and ability to modulate neuroinflammatory responses .

Data Tables

Biological Activity IC50 Value Reference
Anticancer (HCT 116)5 μM
BuChE Inhibition0.08 μM
AChE Inhibition0.14 μM

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a chromen-4-one derivative with a bromophenyl acetamide precursor. A representative method includes:

  • Step 1 : Condensation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the intermediate 2-chloroacetate derivative.
  • Step 2 : Nucleophilic substitution of the chloro group with 4-bromoaniline under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
    Optimization : Reaction efficiency can be improved by controlling temperature (60–80°C), stoichiometric ratios (1:1.2 for chromen-4-one:amine), and catalyst use (e.g., triethylamine for acid scavenging). Purity is enhanced via recrystallization from methanol or ethanol .

Basic: How is structural characterization performed to confirm the identity of the compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–8.2 ppm (aromatic protons), δ 5.2–5.5 ppm (acetamide CH₂), and δ 12.5 ppm (hydroxy proton, broad singlet).
    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (chromen-4-one C=O and acetamide C=O) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 462.3 (calculated for C₂₃H₁₆BrNO₅).
  • IR Spectroscopy : Bands at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O–H stretch) .

Advanced: How can impurities in the synthesized compound be identified and quantified?

Answer:
Impurity profiling requires chromatographic and spectroscopic methods:

  • HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA). Impurities like unreacted starting materials or dehalogenated byproducts (e.g., des-bromo analogs) are detected at Rt ±0.5–2.0 min from the main peak .
  • LC-MS/MS : Quantify trace impurities (e.g., EP-listed impurities C and D from ) using MRM transitions specific to their molecular ions.
  • Validation : Follow ICH Q3A guidelines for limits (e.g., ≤0.15% for unknown impurities) .

Advanced: What strategies are used to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) can arise from:

  • Experimental Design : Differences in cell lines (e.g., HepG2 vs. HEK293), assay protocols (e.g., ATP levels in kinase assays), or compound solubility (use of DMSO vs. aqueous buffers).
  • Data Normalization : Apply Z-score or percent inhibition normalization to account for plate-to-plate variability.
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity or in vivo models (e.g., zebrafish toxicity assays) .

Advanced: How can X-ray crystallography elucidate the compound’s molecular conformation and intermolecular interactions?

Answer:
Single-crystal X-ray diffraction provides:

  • Crystal System : Monoclinic (e.g., space group P2₁/c) with Z = 4.
  • Key Parameters : Bond lengths (e.g., C–Br = 1.89 Å), torsion angles (e.g., chromen-4-one ring planarity), and hydrogen-bonding networks (e.g., acetamide N–H···O=C interactions) .
  • Applications : Correlate structural features (e.g., bromophenyl orientation) with solubility or target binding.

Advanced: How can computational methods predict metabolic stability and toxicity?

Answer:

  • In Silico Tools :
    • Metabolism Prediction : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., para-bromophenyl metabolism to quinone imines).
    • Toxicity Profiling : Apply ADMET Predictor™ for hepatotoxicity (e.g., mitochondrial membrane potential disruption) or Ames test mutagenicity alerts .
  • Validation : Cross-reference with in vitro microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .

Advanced: What experimental approaches are used to study structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methyl groups) and test bioactivity .
  • Pharmacophore Modeling : Identify critical motifs (e.g., chromen-4-one core and acetamide linker) using MOE or Discovery Studio.
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic fields with activity data (e.g., pIC₅₀ values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.